molecular formula C9H11N3O2S B13998284 Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate

Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate

Cat. No.: B13998284
M. Wt: 225.27 g/mol
InChI Key: HKSHUTGYRUQRRH-UHFFFAOYSA-N
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Description

Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-d]imidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate is unique due to its combined structural features of pyrrole and imidazole rings, along with a methylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

methyl 1-methyl-2-methylsulfanyl-2H-pyrrolo[2,3-d]imidazole-5-carboxylate

InChI

InChI=1S/C9H11N3O2S/c1-12-6-4-5(8(13)14-2)10-7(6)11-9(12)15-3/h4,9H,1-3H3

InChI Key

HKSHUTGYRUQRRH-UHFFFAOYSA-N

Canonical SMILES

CN1C(N=C2C1=CC(=N2)C(=O)OC)SC

Origin of Product

United States

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